molecular formula C23H24O8S2 B11070722 Dimethyl 5,5'-[(2,5-dimethoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Dimethyl 5,5'-[(2,5-dimethoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Cat. No.: B11070722
M. Wt: 492.6 g/mol
InChI Key: WKXYWUABNFDMGL-UHFFFAOYSA-N
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Description

METHYL 5-{(2,5-DIMETHOXYPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, hydroxy, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{(2,5-DIMETHOXYPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with a thiosemicarbazide derivative in the presence of glacial acetic acid as a catalyst . The intermediate product is then subjected to further reactions involving methylation and hydroxylation to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{(2,5-DIMETHOXYPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 5-{(2,5-DIMETHOXYPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-{(2,5-DIMETHOXYPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-{(2,5-DIMETHOXYPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. Its combination of methoxy, hydroxy, and carboxylate groups, along with the thiophene ring, distinguishes it from other similar compounds.

Properties

Molecular Formula

C23H24O8S2

Molecular Weight

492.6 g/mol

IUPAC Name

methyl 5-[(2,5-dimethoxyphenyl)-(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)methyl]-4-hydroxy-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H24O8S2/c1-10-15(22(26)30-5)18(24)20(32-10)17(13-9-12(28-3)7-8-14(13)29-4)21-19(25)16(11(2)33-21)23(27)31-6/h7-9,17,24-25H,1-6H3

InChI Key

WKXYWUABNFDMGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C(C2=C(C=CC(=C2)OC)OC)C3=C(C(=C(S3)C)C(=O)OC)O)O)C(=O)OC

Origin of Product

United States

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